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Introduction

Ifetroban, designated BMS-180291 during its development by Bristol-Myers Squibb, is a potent
and selective antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor.[1]
Thromboxane A2 (TxA2) is a potent mediator of platelet aggregation and vasoconstriction,
playing a significant role in various pathophysiological processes, including thrombosis,
myocardial ischemia, and hypertension.[1] Consequently, the development of TP receptor
antagonists like Ifetroban has been a key area of research for cardiovascular and other
diseases. This technical guide provides a comprehensive overview of the discovery and
development of Ifetroban, from its chemical synthesis and preclinical evaluation to its clinical
investigation in various indications, with a recent focus on Duchenne muscular dystrophy
(DMD)-associated cardiomyopathy.

Chemical Synthesis

The synthesis of Ifetroban (BMS-180291) has been described in the scientific literature. A
general outline of the synthetic route is as follows:

Experimental Protocol: Synthesis of Ifetroban (BMS-180291)

A detailed, step-by-step synthesis protocol for Ifetroban has been outlined in various
publications. The process typically involves the following key transformations:
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» Preparation of the Bicyclic Core: The synthesis often starts from a chiral bicyclic lactone,
which serves as the foundation for the molecule's rigid structure.

e Introduction of the Phenylalkanoic Acid Side Chain: A crucial step involves the coupling of
the bicyclic core with a substituted phenylalkanoic acid derivative. This is often achieved
through nucleophilic addition or other carbon-carbon bond-forming reactions.

o Formation of the Oxazole Ring: The oxazole moiety, a key feature of Ifetroban's structure, is
typically constructed in the later stages of the synthesis. This can be accomplished through
various cyclization strategies, often involving the condensation of an amino alcohol with a
carboxylic acid derivative.

» Final Modifications and Purification: The synthesis concludes with any necessary
deprotection steps and purification of the final compound, often by chromatography and/or
recrystallization, to yield Ifetroban as a solid.

Mechanism of Action: Thromboxane A2 Receptor
Antagonism

Ifetroban exerts its pharmacological effects by competitively and selectively binding to the TP
receptor, thereby preventing the binding of its endogenous ligands, TxA2 and its precursor,
prostaglandin H2 (PGH2).[1] This blockade inhibits the downstream signaling cascades
initiated by TP receptor activation.

Thromboxane A2 Signaling Pathway

The activation of the TP receptor by TxAZ2 initiates a cascade of intracellular events primarily
through the coupling to Gq and G13 G-proteins.[2]
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Thromboxane A2 signaling pathway and the inhibitory action of Ifetroban.

Preclinical Development

Ifetroban has undergone extensive preclinical evaluation in a variety of in vitro and in vivo
models to characterize its pharmacological profile, efficacy, and safety.

In Vitro Studies

Receptor Binding Assays:
» Objective: To determine the binding affinity of Ifetroban for the TP receptor.
o Methodology:

o Membrane Preparation: Platelet membranes rich in TP receptors are prepared from
human or animal sources.

o Radioligand Binding: A radiolabeled TP receptor agonist or antagonist (e.g., [3H]-U-46619)
is incubated with the platelet membranes in the presence of varying concentrations of

Ifetroban.

o Separation of Bound and Free Ligand: The mixture is filtered to separate the membrane-
bound radioligand from the unbound radioligand.

o Quantification: The radioactivity of the filter is measured using a scintillation counter.
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o Data Analysis: The concentration of Ifetroban that inhibits 50% of the specific binding of
the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then
determined using the Cheng-Prusoff equation.

Platelet Aggregation Assays:
» Objective: To assess the functional antagonism of Ifetroban on platelet aggregation.
o Methodology:

o Platelet-Rich Plasma (PRP) Preparation: Whole blood is centrifuged at a low speed to
obtain PRP.[3]

o Incubation: PRP is pre-incubated with various concentrations of Ifetroban or a vehicle
control.

o Induction of Aggregation: Platelet aggregation is induced by adding a TP receptor agonist,
such as U-46619 or arachidonic acid.

o Measurement: The change in light transmittance through the PRP suspension is
measured over time using an aggregometer. As platelets aggregate, the turbidity of the
suspension decreases, leading to an increase in light transmittance.

o Data Analysis: The inhibitory effect of Ifetroban is quantified by determining the
concentration that causes 50% inhibition of the maximal aggregation response (IC50).

In Vitro Activity of Ifetroban (BMS-180291)

Assay Result

Inhibition of Arachidonate-induced Platelet

_ 7+1nM
Aggregation (IC50)
Inhibition of U-46619-induced Platelet
_ 21 +2nM
Aggregation (IC50)
Antagonism of U-46619-induced Platelet Shape
11 +£2nM

Change (KB)
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In Vivo Studies

Ifetroban has been evaluated in several animal models of disease, including thrombosis,
myocardial ischemia, and hypertension.

Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat):

o Objective: To evaluate the antithrombotic efficacy of Ifetroban in an arterial thrombosis
model.

o Methodology:
o Animal Preparation: Rats are anesthetized, and the carotid artery is surgically exposed.

o Induction of Thrombosis: A piece of filter paper saturated with a ferric chloride (FeClI3)
solution is applied to the surface of the carotid artery to induce endothelial injury and
subsequent thrombus formation.

o Drug Administration: Ifetroban or a vehicle is administered to the animals prior to or after
the induction of injury.

o Measurement of Occlusion: The time to thrombotic occlusion of the artery is measured,
often using a Doppler flow probe to monitor blood flow.

o Data Analysis: The efficacy of Ifetroban is determined by its ability to prolong the time to
occlusion or prevent occlusion altogether compared to the control group.

Coronary Artery Ligation Model of Myocardial Infarction (Dog):

» Objective: To assess the cardioprotective effects of Ifetroban in a model of myocardial
ischemia-reperfusion injury.

o Methodology:

o Animal Preparation: Dogs are anesthetized, and a thoracotomy is performed to expose the
heart.
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o Induction of Myocardial Infarction: The left anterior descending (LAD) coronary artery is

ligated for a specific period to induce myocardial ischemia, followed by the removal of the

ligature to allow for reperfusion.

o Drug Administration: Ifetroban or a vehicle is administered before, during, or after the

ischemic period.

o Assessment of Infarct Size: After a period of reperfusion, the heart is excised, and the

area of myocardial infarction is determined using histological staining techniques (e.g.,

triphenyltetrazolium chloride staining).

o Data Analysis: The infarct size in the Ifetroban-treated group is compared to that of the

vehicle-treated group to evaluate the cardioprotective effect.

Preclinical Efficacy of
Ifetroban (BMS-180291) in
Animal Models

Model Species Key Findings
Pacing-Induced Myocardial b Reduced the severity of
o
Ischemia J ischemia.
Myocardial Ischemia- Ferret Dose-dependently reduced
erre
Reperfusion Injury myocardial infarct size.
_ . Inhibited thrombotic events at
Thrombotic Cyclic Flow ]
) Ferret doses producing >90% TP
Reductions
receptor blockade.
Duchenne Muscular Dystrophy M Improved survival and cardiac
ouse
Cardiomyopathy function.
Coronary Artery Dysfunction in M Reversed enhanced coronary
ouse
DMD arterial vasoconstriction.
) Decreased lung metastases of
Hematogenous Metastasis Mouse

multiple cancer types.
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Pharmacokinetics and Metabolism

The pharmacokinetic profile of Ifetroban has been characterized in several species, including
rats, dogs, monkeys, and humans.

Pharmacokineti

c Parameters of Rat Dog Monkey Human
Ifetroban

Dose 3 mg/kg 1 mg/kg 1 mg/kg 50 mg

Time to Peak

Plasma

) 5-20 min 5-20 min 5-20 min 5-20 min
Concentration
(Tmax)
Terminal
Elimination Half- ~8h ~20 h ~27h ~22 h
life (t1/2)
Absolute
) o 25% 35% 23% 48%

Bioavailability
Primary Route of

Feces Feces Feces Feces

Excretion

Major Metabolite Ifetroban

in Humans acylglucuronide

Clinical Development

Ifetroban has been investigated in numerous clinical trials for various indications. Most recently,
it has shown promise in the treatment of cardiomyopathy associated with Duchenne muscular
dystrophy (DMD).

FIGHT DMD Phase 2 Clinical Trial (NCT03340675)

This was a randomized, double-blind, placebo-controlled study to evaluate the safety,
pharmacokinetics, and efficacy of oral Ifetroban in subjects with DMD.
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o Study Design: 41 male patients with DMD (=7 years old) were randomized to receive low-
dose Ifetroban (100 mg/day or 150 mg/day in some reports), high-dose Ifetroban (300
mg/day), or placebo for 12 months.

o Primary Efficacy Endpoint: Change from baseline in left ventricular ejection fraction (LVEF).
o Key Results:

o The high-dose Ifetroban group showed a mean increase in LVEF of 1.8%, while the
placebo group experienced a mean decline of 1.5%.

o This resulted in a 3.3% overall improvement in LVEF with high-dose Ifetroban compared to
placebo.

o Compared to a matched natural history cohort that showed a 3.6% decline in LVEF, the
high-dose Ifetroban group demonstrated a 5.4% relative improvement.

o High-dose Ifetroban was also associated with reductions in biomarkers of cardiac damage,
such as NT-proBNP and cardiac troponin I.

o Safety: Ifetroban was generally well-tolerated, with no serious drug-related adverse events
reported. The most common adverse events possibly related to Ifetroban were contusion and
petechiae.
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Patient Screening
(DMD, =7 years old)

Randomization (n=41)

Low-Dose Ifetroban High-Dose Ifetroban Placebo (n=11)
(100 mg/day, n=12) (300 mg/day, n=18) -

12-Month Treatment Period

Primary Endpoint Assessment: - o
Change in LVEF Safety and Tolerability Monitoring

Click to download full resolution via product page

Workflow of the FIGHT DMD Phase 2 clinical trial.

Other Clinical Investigations

Ifetroban has also been studied in other conditions, including:

o Aspirin-Exacerbated Respiratory Disease (AERD): A Phase 2 trial investigated the effect of
Ifetroban on aspirin-induced respiratory symptoms in patients with AERD.
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« ldiopathic Pulmonary Fibrosis (IPF): A Phase 2 clinical trial is evaluating the safety and
efficacy of oral Ifetroban in patients with IPF.

o Systemic Sclerosis: Ifetroban has been investigated in Phase 2 studies for this indication.

o Cancer Metastasis: Preclinical studies have suggested a potential role for Ifetroban in
inhibiting tumor cell migration, and it has been evaluated in early-phase clinical trials for solid
tumors.

Safety and Toxicology

Across numerous clinical trials involving over 1,300 participants, Ifetroban has demonstrated a
favorable safety profile. No major safety concerns have been identified to date. In the FIGHT
DMD trial, the most frequently reported adverse events possibly related to Ifetroban were minor
and included contusion and petechiae. The long-term safety of Ifetroban is being further
evaluated in the open-label extension of the FIGHT DMD study.

Conclusion

Ifetroban (BMS-180291) is a well-characterized, potent, and selective TP receptor antagonist
with a long history of preclinical and clinical development. Its mechanism of action, targeting a
key pathway in platelet aggregation and vasoconstriction, has made it a candidate for a range
of cardiovascular and other diseases. The recent positive results from the FIGHT DMD Phase
2 trial have highlighted its potential as a novel therapeutic for the cardiac complications of
Duchenne muscular dystrophy, a significant unmet medical need. Further clinical investigation
will be crucial to fully elucidate the therapeutic potential and long-term safety of Ifetroban in this
and other indications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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